2,3-Pentanedione chemical properties and structure
2,3-Pentanedione chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Pentanedione
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2,3-pentanedione. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical data, experimental methodologies, and visual representations of its structure and relevant pathways.
Chemical Identity and Structure
2,3-Pentanedione, also known as acetyl propionyl, is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] It is a pentane molecule substituted with oxo groups at the 2 and 3 positions.[2] This compound is recognized for its somewhat sweet, buttery, and caramel-like taste and odor.[1][2] It is found naturally in various foods and beverages, including coffee and dairy products, and is also used as a flavoring agent.[1][3]
Structural Identifiers:
-
IUPAC Name: pentane-2,3-dione[1]
Caption: Chemical structure of 2,3-Pentanedione.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-pentanedione is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C5H8O2 | [1][5] |
| Molecular Weight | 100.12 g/mol | [6] |
| Appearance | Colorless to deep green-yellow liquid | [2] |
| Odor | Somewhat sweet, quinone-like | [2] |
| Melting Point | -52 °C | [2][4] |
| Boiling Point | 110-112 °C | [2][4] |
| Density | 0.957 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.404 | [2][4] |
| logP (Octanol/Water Partition Coefficient) | -0.85 | [7] |
| Water Solubility | 60,000 mg/L at 15 °C | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2,3-pentanedione are crucial for reproducible research. The following sections outline established protocols.
Synthesis of 2,3-Pentanedione
A common industrial synthesis of 2,3-pentanedione involves the acid-catalyzed reaction of hydroxyacetone and paraldehyde.[8]
Materials:
-
Hydroxyacetone
-
Paraldehyde
-
Concentrated Hydrochloric Acid
-
Water
-
Tetrabutylammonium bromide solution (50 wt. % in water)
Procedure:
-
A mixture of 27 g of concentrated hydrochloric acid, 33 g of water, and 2.5 g of 50 wt. % tetrabutylammonium bromide solution is prepared and heated to 50°C.[8]
-
A dosing mixture of 150 kg of hydroxyacetone and 126 kg of paraldehyde is prepared at a temperature of 19-21°C.[8]
-
The dosing mixture is added to the heated acid solution over a period of 7 hours.[8]
-
Following the addition, 38 g of water is added to the reaction mixture.[8]
-
The product, a mixture of water and 2,3-pentanedione, is distilled off at atmospheric pressure.[8]
-
The phases of the distillate are separated to yield 2,3-pentanedione.[8]
Caption: Workflow for the synthesis of 2,3-Pentanedione.
Analysis of Airborne 2,3-Pentanedione by HPLC
This method is used for determining the concentration of 2,3-pentanedione in workplace air.[9][10]
Materials:
-
Silica gel cartridges impregnated with 2,4-dinitrophenylhydrazine (DNPH)
-
Air sampling pump with a flow rate of 1 L/min
-
Acetonitrile
-
Internal or external standards
-
High-Performance Liquid Chromatography (HPLC) system with UV or MS detector
Procedure:
-
Sampling: A known volume of air is drawn through a DNPH-impregnated silica gel cartridge using a pump at a flow rate of 1 L/min. Sampling can be conducted for 15 minutes to 1 hour.[9][10]
-
Desorption: The formed hydrazones are desorbed from the cartridge with acetonitrile.[9]
-
Analysis: The desorbed sample is analyzed by HPLC with either a UV or Mass Spectrometry (MS) detector.[9]
-
Quantification: The concentration of 2,3-pentanedione is determined using a 10-point calibration curve with an internal standard for HPLC-MS or an external standard for HPLC-UV.[9] The limit of quantification is approximately 0.00078 mg/m³ for a 60 L air sample.[9]
Analysis of Airborne 2,3-Pentanedione by GC-MS
An alternative method for the determination of 2,3-pentanedione in the air utilizes Gas Chromatography-Mass Spectrometry.[11]
Materials:
-
Silica gel tubes
-
Air sampling pump
-
Acetone
-
Cyclohexanone (internal standard)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Sampling: A defined volume of air is drawn through a silica gel tube using a sampling pump.[11]
-
Desorption: The collected 2,3-pentanedione is desorbed from the silica gel with acetone containing a known amount of cyclohexanone as an internal standard.[11]
-
Analysis: The resulting solution is analyzed by GC-MS.[11]
-
Quantification: A multiple-point calibration is used to quantify the amount of 2,3-pentanedione. The limit of quantification is 0.0025 mg/m³ for a 20 L air sample.[11]
Caption: General workflow for the analysis of airborne 2,3-Pentanedione.
Chemical Reactivity and Applications
2,3-Pentanedione is a reactive α-dicarbonyl compound.[7] Its reactivity allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.[4][6]
Key Reactions:
-
Condensation with Phenols: It undergoes acid-catalyzed condensation with phenols to form bisphenol derivatives.[4]
-
Reaction with Anilines: It can be used in a Palladium-catalyzed reaction with aniline under reductive conditions to synthesize 2-ethyl-3-methyl-1H-indole.[4]
-
Condensation with o-phenylenediamine: It reacts with o-phenylenediamine, using citric acid as a catalyst, to produce 2-ethyl-3-methylquinoxaline.[4]
Due to its characteristic flavor profile, 2,3-pentanedione is utilized as a flavoring agent in the food industry.[2][6] It also serves as a versatile building block in the synthesis of more complex molecules and polymers.[6]
Safety and Handling
2,3-Pentanedione is a flammable liquid and should be handled with appropriate safety precautions.[2][12]
Handling and Storage:
-
Handle in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection.[12][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][12] Recommended storage temperature is 2-8 °C.[4][12]
-
It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[2]
Health and Safety:
-
Inhalation of vapors may be harmful, and due to its structural similarity to diacetyl, there are concerns about potential effects on pulmonary function with occupational exposure.[14]
-
It can cause skin and eye irritation.[14]
-
There is a risk of skin sensitization.[14]
References
- 1. Human Metabolome Database: Showing metabocard for 2,3-Pentanedione (HMDB0031598) [hmdb.ca]
- 2. 2,3-Pentanedione | 600-14-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-ペンタンジオン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,3-Pentanedione [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. series.publisso.de [series.publisso.de]
- 8. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. series.publisso.de [series.publisso.de]
- 11. series.publisso.de [series.publisso.de]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 2,3-Pentanedione - Hazardous Agents | Haz-Map [haz-map.com]
